L-Serine benzyl ester benzenesulfonate (salt)

Catalog No.
S1912418
CAS No.
3695-68-9
M.F
C16H19NO6S
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Serine benzyl ester benzenesulfonate (salt)

CAS Number

3695-68-9

Product Name

L-Serine benzyl ester benzenesulfonate (salt)

IUPAC Name

benzenesulfonic acid;benzyl (2S)-2-amino-3-hydroxypropanoate

Molecular Formula

C16H19NO6S

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C10H13NO3.C6H6O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;7-10(8,9)6-4-2-1-3-5-6/h1-5,9,12H,6-7,11H2;1-5H,(H,7,8,9)/t9-;/m0./s1

InChI Key

AJKFQGHWMCPNTI-FVGYRXGTSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C(CO)N.C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CO)N.C1=CC=C(C=C1)S(=O)(=O)O

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CO)N.C1=CC=C(C=C1)S(=O)(=O)O

II. Potential Research Areas (Speculative)

Given the individual properties of the two compounds, some potential areas for scientific research using the combination could be:

  • Asymmetric Catalysis: Benzenesulfonic acid can act as a Brønsted acid catalyst, while Benzyl (2S)-2-amino-3-hydroxypropanoate could potentially function as a chiral ligand. Research could explore their synergy in asymmetric catalysis reactions [].

L-Serine benzyl ester benzenesulfonate (salt) is a chemical compound characterized by its unique structure and properties. It is derived from L-serine, an amino acid that plays a crucial role in various metabolic processes. The compound's systematic name reflects its components: L-serine, a benzyl ester, and benzenesulfonate, which together form a salt. Its molecular formula is C10H13NO3C6H6O3SC_{10}H_{13}NO_3\cdot C_6H_6O_3S, and it has a molecular weight of approximately 353.39 g/mol .

Typical of esters and sulfonates. Some notable reactions include:

  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield L-serine and benzenesulfonic acid.
  • Transesterification: This compound can react with alcohols to form different esters.
  • Nucleophilic Substitution: The sulfonate group can act as a leaving group in nucleophilic substitution reactions.

These reactions are significant in synthetic organic chemistry and can be utilized for further modifications of the compound.

L-Serine benzyl ester benzenesulfonate exhibits biological activities that are primarily attributed to its L-serine component. L-serine is involved in the synthesis of proteins and neurotransmitters, influencing various neurological functions. Research indicates that compounds like L-serine may have neuroprotective effects and could play a role in treating neurodegenerative diseases . Additionally, the compound's ability to modulate calcium homeostasis in skeletal muscle has been noted, suggesting potential therapeutic applications .

The synthesis of L-serine benzyl ester benzenesulfonate typically involves the following steps:

  • Formation of Benzyl Ester: L-serine is reacted with benzyl chloride in the presence of a base (such as sodium hydroxide) to form L-serine benzyl ester.
  • Sulfonation: The resulting ester is then treated with benzenesulfonic acid or its derivatives to introduce the sulfonate group, forming the final salt product.

These methods allow for the efficient production of L-serine benzyl ester benzenesulfonate with controlled purity levels.

L-Serine benzyl ester benzenesulfonate has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may be investigated for potential therapeutic uses in neurology.
  • Biochemical Research: It serves as a substrate or intermediate in biochemical assays and studies involving amino acids and their derivatives.
  • Chemical Synthesis: This compound can be utilized as a building block for synthesizing more complex organic molecules.

Studies on L-serine benzyl ester benzenesulfonate often focus on its interactions with biological systems. Research indicates that it may interact with calcium channels and pumps, influencing muscle contraction and neurotransmitter release . Additionally, its role in modulating protein synthesis pathways makes it a subject of interest in studies related to cell signaling and metabolism.

L-Serine benzyl ester benzenesulfonate shares structural similarities with several other compounds that also involve amino acids and esters. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
L-Serine methyl esterEster of L-serineMethyl group instead of benzyl
L-Alanine benzyl esterEster of L-alanineDifferent amino acid but similar structure
Glycine benzyl esterEster of glycineSimplest amino acid; used in similar contexts
L-Glutamic acid benzyl esterEster of L-glutamic acidKnown for its role as a neurotransmitter

L-Serine benzyl ester benzenesulfonate is unique due to its specific sulfonate attachment, which enhances its solubility and reactivity compared to other similar esters.

Dates

Modify: 2024-04-15

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